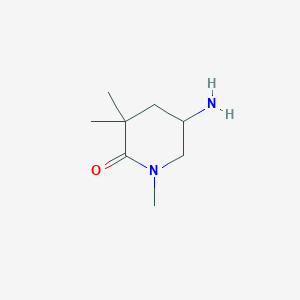![molecular formula C14H11IN2 B14777627 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at the 3-position and a p-tolyl group at the 5-position
Preparation Methods
The synthesis of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pre-formed pyrrolo[2,3-b]pyridine scaffold. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The p-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of p-toluene is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst .
Chemical Reactions Analysis
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of protein-ligand interactions and as a probe in various biochemical assays.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The p-tolyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability .
Comparison with Similar Compounds
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other iodinated pyrrolo[2,3-b]pyridine derivatives:
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the p-tolyl group, which may result in different biological activities and physical properties.
5-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
3-Bromo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine: The bromine atom can be used in similar reactions but may exhibit different reactivity and selectivity compared to the iodine derivative.
Properties
Molecular Formula |
C14H11IN2 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
3-iodo-5-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-9-2-4-10(5-3-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
HIQKYBYHFPAQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


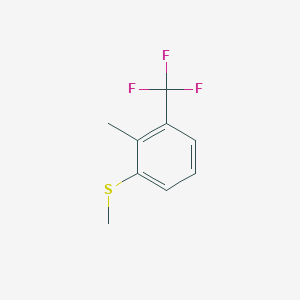
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
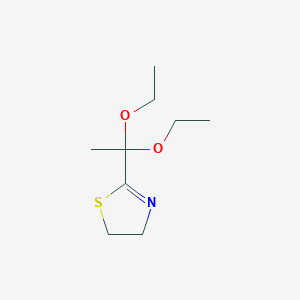
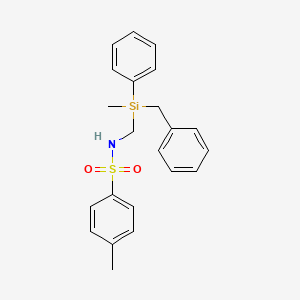
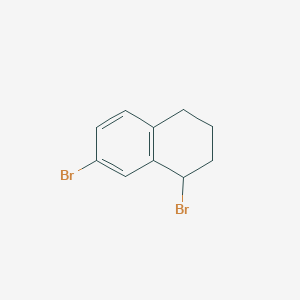
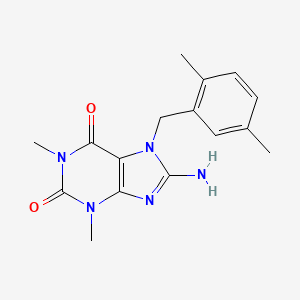
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
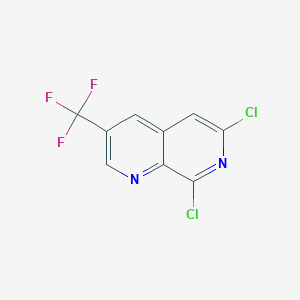
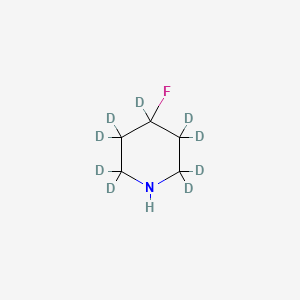
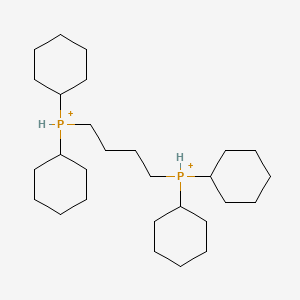
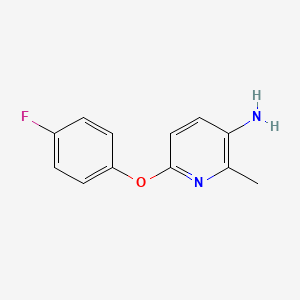
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
